Product packaging for 3-(Difluoromethoxy)pyrrolidine(Cat. No.:CAS No. 1206594-98-0)

3-(Difluoromethoxy)pyrrolidine

Cat. No.: B1426259
CAS No.: 1206594-98-0
M. Wt: 137.13 g/mol
InChI Key: CENPMZAOUBNUCY-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Molecules in Contemporary Chemical Research

The introduction of fluorine into organic molecules has become a cornerstone of research in pharmaceuticals, agrochemicals, and materials science. mdpi.comnumberanalytics.comd-nb.info The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly alter a molecule's physical, chemical, and biological characteristics. numberanalytics.comchimia.chwikipedia.org

Incorporating fluorine can enhance crucial molecular properties, including metabolic stability, lipophilicity, and bioavailability. mdpi.comnumberanalytics.com For instance, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic degradation. chimia.chwikipedia.org This strategic use of fluorine is a key tactic in drug design, with estimates suggesting that approximately 20% of all pharmaceuticals contain at least one fluorine atom. wikipedia.orgchinesechemsoc.org The deliberate placement of fluorine can lead to improved potency and better pharmacokinetic profiles compared to their non-fluorinated counterparts. chimia.ch

The Pyrrolidine (B122466) Heterocycle as a Privileged Scaffold in Organic Synthesis and Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a highly valued structural motif in organic and medicinal chemistry. researchgate.net This scaffold is prevalent in a wide array of natural products, particularly alkaloids, and is a core component of numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The significance of the pyrrolidine scaffold is multifaceted. Its non-planar, three-dimensional structure allows for effective exploration of pharmacophore space, which is crucial for molecular recognition and binding to biological targets. nih.govresearchgate.net The presence of up to four stereogenic carbon atoms allows for a high degree of stereochemical diversity. nih.gov Furthermore, pyrrolidine derivatives are widely employed as chiral catalysts and ligands in asymmetric synthesis. nih.gov The development of scalable and modular synthetic routes to access diverse pyrrolidine-based frameworks continues to be an active area of research, highlighting its sustained importance in drug discovery. acs.orgnih.gov

Integration of the Difluoromethoxy Moiety: Research Context and Strategic Importance

The difluoromethoxy group (-OCF₂H) is a particularly valuable fluorinated moiety in medicinal chemistry. d-nb.inforsc.org Its incorporation into drug candidates is a strategic approach to fine-tune physicochemical properties. rsc.org The -OCF₂H group is considered a bioisostere of alcohol, thiol, or amine groups, but with enhanced metabolic stability. nih.gov

A key feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor, which can enhance binding affinity to target proteins. nih.gov It also confers what is described as "dynamic lipophilicity," where the molecule can adjust its lipophilicity to suit its chemical environment through simple bond rotations. d-nb.inforsc.org This modulation of properties can improve cellular membrane permeability and favorably alter pharmacokinetic profiles. rsc.org Consequently, the development of methods to incorporate the -OCF₂H group into complex molecules, including heterocycles, is of significant interest to researchers. rsc.orgresearchgate.net The synthesis of libraries of compounds containing the -OCF₂H motif on various heterocyclic cores, such as pyrrolidine, is a strategy for discovering new prospective building blocks for drug development. d-nb.inforesearchgate.net

Scope and Objectives of the Research Compendium Focused on 3-(Difluoromethoxy)pyrrolidine

This research compendium provides a focused examination of the chemical compound this compound. The primary objective is to synthesize and present a detailed account of this molecule, framed by the broader context of its constituent parts: the privileged pyrrolidine scaffold and the functionally significant difluoromethoxy group. The scope of this article is to explore the synthesis and chemical properties of this compound and its derivatives. By collating and analyzing research findings, this work aims to highlight the strategic value of combining these two chemical motifs and to underscore the potential of the resulting compound as a building block in medicinal chemistry and organic synthesis.

Research Data on this compound and Related Compounds

The following tables summarize key data points for this compound and its associated forms, as found in chemical literature and databases.

Table 1: Physicochemical Properties of this compound Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Form
(R)-3-(Difluoromethoxy)pyrrolidine hydrochloride 1638744-53-2 C₅H₁₀ClF₂NO 173.59 Liquid
3-{[4-(Difluoromethoxy)phenyl]methyl}pyrrolidine 1337661-65-0 C₁₂H₁₅F₂NO 227.25 N/A

Data sourced from Sigma-Aldrich sigmaaldrich.com, Chemsrc chemsrc.com, and PubChem nih.gov. "N/A" indicates data not available from the consulted sources.

Table 2: Synthesis of a N-Boc Protected this compound Intermediate

Starting Material Reagent Product Yield Reference

This table illustrates a key synthetic step for introducing the difluoromethoxy group onto a protected pyrrolidine scaffold. The synthesis is part of a broader study creating a library of CHF₂O-containing heterocyclic compounds. d-nb.info

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
(R)-3-(Difluoromethoxy)pyrrolidine hydrochloride
3-{[4-(Difluoromethoxy)phenyl]methyl}pyrrolidine
3-[(Difluoromethoxy)methyl]pyrrolidine
N-Boc-3-hydroxypyrrolidine
tert-Butyl this compound-1-carboxylate
5-fluorouracil
Fluoxetine
Paroxetine
Ciprofloxacin
Mefloquine
Fluconazole
Nicotine
Scalusamides A
(R)-bgugaine
1,4-dideoxy-1,4-imino-d-ribitol
Aegyptolidine A
L-proline
(S)-phenylglycinol
GZ-793A
4-difluoromethoxyphenethyl
(S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9F2NO B1426259 3-(Difluoromethoxy)pyrrolidine CAS No. 1206594-98-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethoxy)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)9-4-1-2-8-3-4/h4-5,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENPMZAOUBNUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Difluoromethoxy Pyrrolidine and Its Analogs

Strategies for Difluoromethoxy Group Introduction

The introduction of the difluoromethoxy group onto a pyrrolidine (B122466) scaffold can be achieved through various modern synthetic methods. These approaches often involve the O-difluoromethylation of a corresponding hydroxyl precursor, such as N-protected 3-hydroxypyrrolidine.

Copper-Catalyzed Difluoromethoxylation Approaches

Copper-catalyzed reactions have emerged as a valuable tool for the formation of carbon-heteroatom bonds. In the context of difluoromethoxylation, copper catalysis can facilitate the O-difluoromethylation of functionalized aliphatic alcohols, providing access to complex organic molecules containing an OCF₂H group nih.gov. While specific examples for the direct copper-catalyzed difluoromethoxylation of 3-hydroxypyrrolidine are not extensively detailed in the provided search results, the general methodology for copper-catalyzed difluoroalkylation reactions suggests its potential applicability nih.govrsc.org. These reactions often utilize a difluoromethyl source and a copper catalyst to promote the formation of the desired ether linkage.

Visible Light Photoredox Catalysis for Difluoromethoxylation

Visible light photoredox catalysis has gained prominence as a mild and efficient method for generating radical species. This strategy has been successfully applied to direct difluoromethylation reactions nih.gov. The process typically involves the use of a photocatalyst that, upon irradiation with visible light, can initiate the formation of a difluoromethyl radical from a suitable precursor. This radical can then engage in subsequent reactions to form the target molecule. While the search results highlight the use of photoredox catalysis for the synthesis of CF₂H-containing compounds, specific applications to the O-difluoromethoxylation of pyrrolidine precursors are an area of ongoing research nih.govnih.govcas.cn.

Utilization of Difluorocarbene Precursors in CHF₂O-Incorporation

Difluorocarbene (:CF₂) is a key intermediate for the synthesis of difluoromethyl ethers. Various precursors have been developed to generate difluorocarbene under different reaction conditions. A general method involves the reaction of an alcohol with a difluorocarbene precursor, which inserts into the O-H bond to form the difluoromethoxy group chinesechemsoc.orgnih.govchinesechemsoc.org. This approach is applicable to a wide range of alcohols, including primary, secondary, and tertiary alcohols nih.govchinesechemsoc.org. The reaction can be performed under solvent-free mechanochemical conditions or in a two-phase solvent system nih.govcas.cn.

One of the challenges in the difluoromethylation of alcohols compared to phenols is their higher pKa values, making deprotonation more difficult. However, methods have been developed that proceed through the direct interaction of the neutral alcohol with difluorocarbene chinesechemsoc.orgchinesechemsoc.org.

Methods Employing (Bromodifluoromethyl)trimethylsilane

(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) is a versatile and commercially available reagent for the generation of difluorocarbene chinesechemsoc.orgchinesechemsoc.orgcas.cncas.cn. It has been extensively used for the efficient difluoromethylation of alcohols under mild conditions chinesechemsoc.orgchinesechemsoc.org. The reaction can be activated by a mild activator like potassium bifluoride (KHF₂) or potassium acetate (KOAc) and can proceed in water or under solvent-free conditions nih.govcas.cnresearchgate.net.

The use of TMSCF₂Br allows for the synthesis of primary, secondary, and even tertiary alkyl difluoromethyl ethers chinesechemsoc.orgchinesechemsoc.org. This method has been shown to be compatible with various functional groups, making it suitable for the late-stage difluoromethylation of complex molecules chinesechemsoc.org. The reaction mechanism is believed to involve the direct interaction of the alcohol with the difluorocarbene generated from TMSCF₂Br chinesechemsoc.orgchinesechemsoc.org.

Pyrrolidine Ring Construction and Functionalization in the Context of Difluoromethoxylation

The synthesis of 3-(difluoromethoxy)pyrrolidine can be approached by either introducing the difluoromethoxy group onto a pre-existing pyrrolidine ring or by constructing the pyrrolidine ring from a precursor already bearing the difluoromethoxy moiety.

Ring Formation from Amino Alcohol Precursors

A common and efficient strategy for the synthesis of this compound and its analogs involves starting from commercially available amino alcohols. A notable example is the synthesis of a library of compounds with a CHF₂O motif incorporated into various cyclic amine cores, including pyrrolidine.

The general synthetic route involves the protection of the amino group of an amino alcohol, followed by the introduction of the difluoromethoxy group onto the hydroxyl functionality. Subsequent deprotection and cyclization steps lead to the formation of the desired difluoromethoxylated pyrrolidine ring. For instance, N-Boc-protected amino alcohols can be used as starting materials. The hydroxyl group is converted to the difluoromethoxy group, and then the protecting group is removed to facilitate the cyclization to the pyrrolidine ring.

The following table summarizes a synthetic approach to a difluoromethoxy-containing pyrrolidine derivative starting from an amino alcohol precursor.

StepReactantReagents and ConditionsProduct
1N-Boc-3-hydroxypyrrolidineDifluoromethylating agent (e.g., from a difluorocarbene precursor)N-Boc-3-(difluoromethoxy)pyrrolidine
2N-Boc-3-(difluoromethoxy)pyrrolidineDeprotection (e.g., acid treatment)This compound

This method allows for the preparation of various substituted 3-(difluoromethoxy)pyrrolidines by starting with appropriately substituted amino alcohol precursors.

Stereoselective Approaches to Pyrrolidine Ring Systems

The precise control of stereochemistry is critical in drug design, as different enantiomers of a chiral molecule often exhibit distinct biological activities. The synthesis of enantiomerically pure substituted pyrrolidines is achieved through various stereoselective methods, including asymmetric cycloadditions, chiral auxiliary- and catalyst-controlled reactions, and deracemization or chiral pool strategies.

One of the most powerful and atom-economical methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction involving azomethine ylides. This approach allows for the direct formation of the five-membered ring with the potential to create up to four new contiguous stereocenters. nih.gov The catalytic asymmetric variant of this reaction has become a cornerstone for the enantioselective synthesis of substituted pyrrolidines.

The reaction typically involves the in-situ generation of an azomethine ylide from an imine derived from an α-amino acid ester, which then reacts with a dipolarophile (e.g., an activated alkene). The stereochemical outcome is controlled by a chiral catalyst, often a metal complex with a chiral ligand. Copper(I) and silver(I) catalysts, in particular, have been used effectively in these transformations. For instance, a Cu(I) catalyst system was identified and optimized for the enantioselective cycloaddition to form a tetrasubstituted pyrrolidine core on a multikilogram scale, demonstrating the industrial viability of this method. Solvent choice was found to be critical in improving both selectivity and yield.

Research has demonstrated that various substituted alkenes can act as effective dipolarophiles in these reactions, leading to a wide range of highly functionalized and enantiomerically enriched pyrrolidine derivatives. The reaction conditions can be tuned to favor either the endo or exo transition states, providing access to different diastereomers.

Table 1: Examples of Catalytic Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis

Catalyst System Dipolarophile Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
Cu(I)/Chiral Ligand Nitroalkene 8.1:1 (endo/exo) 98.5:1.5 er
Ag(I)/Phosphoramidite Acrylate >20:1 up to 99%

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereoselective formation of a new chiral center. Once the desired stereochemistry is established, the auxiliary is removed. This strategy has been successfully employed in the synthesis of chiral pyrrolidines. For example, Oppolzer's chiral sultam has been used as an auxiliary in asymmetric 1,3-dipolar cycloadditions to achieve high levels of diastereoselectivity and enantioselectivity in the construction of 3,4-substituted pyrrolidine moieties. The process allows for the efficient removal and recycling of the chiral auxiliary, making it suitable for larger-scale synthesis.

In addition to metal catalysis, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral pyrrolidine derivatives themselves, such as proline and its analogs, are highly effective organocatalysts. vibrantpharma.com These catalysts operate through various activation modes, such as enamine or iminium ion formation, to facilitate enantioselective transformations. The development of novel pyrrolidine-based organocatalysts, often derived from natural sources like tartaric or glyceric acids, continues to expand the scope and efficiency of these methods. vibrantpharma.com

Deracemization is a process that converts a racemic mixture into a single, pure enantiomer, theoretically allowing for a 100% yield. google.com Photochemical deracemization has been successfully applied to pyrrolidine precursors, such as 3-(1'-alkenylidene)-pyrrolidin-2-ones. nih.gov This method uses a chiral photosensitizer that selectively interacts with one enantiomer of the racemate, facilitating its conversion to the other enantiomer upon irradiation with visible light, ultimately leading to a high enantiomeric excess of the desired product. nih.govsmolecule.com

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids, such as L-proline, (2S,4R)-4-hydroxyproline, and D- or L-serine, are common starting points for the synthesis of complex chiral pyrrolidines. thieme-connect.comnih.gov These strategies leverage the inherent stereochemistry of the starting material to construct highly functionalized pyrrolidine derivatives. For example, (2S,4R)-4-hydroxyproline is an advantageous and abundant starting material for synthesizing various 4-substituted prolines, including fluorinated analogs. nih.gov The synthesis often involves functional group transformations and stereospecific cyclization steps to yield the target molecule with a defined stereochemistry inherited from the natural precursor. thieme-connect.comacs.org

Post-Synthetic Modification and Derivatization of this compound Scaffolds

Once the core this compound scaffold is synthesized, its properties can be further tuned through post-synthetic modification and derivatization. These modifications are crucial for exploring structure-activity relationships (SAR) in drug discovery programs. The primary sites for derivatization on the this compound ring are the nitrogen atom and, if present, other functional groups on the carbon skeleton.

The pyrrolidine nitrogen is a nucleophilic center that readily undergoes a variety of chemical transformations. Common derivatization strategies include:

N-Alkylation and N-Arylation: The secondary amine can be alkylated or arylated under standard conditions to introduce a wide range of substituents.

Amide and Sulfonamide Formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides and sulfonamides, which can alter the electronic properties and hydrogen-bonding capabilities of the molecule.

Reductive Amination: The nitrogen can be functionalized by reacting it with aldehydes or ketones in the presence of a reducing agent.

The presence of the difluoromethoxy group at the C-3 position influences the reactivity of the ring. The strong electron-withdrawing nature of the fluorine atoms can affect the pKa of the pyrrolidine nitrogen. beilstein-journals.org While specific examples of the derivatization of this compound are not extensively detailed in the literature, the functionalization of similar fluorinated prolines is well-established. nih.gov For instance, N-Boc or N-Cbz protected fluorinated prolines serve as versatile intermediates for peptide synthesis and the construction of more complex molecules. thieme-connect.com The deprotection of these groups reveals the secondary amine for further modification, a common strategy in building block synthesis. thieme-connect.comgoogle.com

Scalable Synthetic Protocols for Research and Development of this compound

The transition of a synthetic route from laboratory scale to multigram or kilogram production is a critical step in pharmaceutical development. A scalable process must be robust, safe, cost-effective, and environmentally sustainable. For this compound and its analogs, scalable syntheses often start from readily available, chiral precursors like (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate. acs.org

A key challenge in the synthesis of this compound is the introduction of the difluoromethoxy (-OCHF₂) group. A recently developed scalable route to a closely related analog, 1-tert-butyl 2-methyl (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate, highlights a successful strategy. acs.orgacs.org This process employs a copper-catalyzed difluoromethylation of the corresponding 4-hydroxyproline derivative using 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂CO₂H) as the difluoromethylating agent. acs.orgacs.org

Table 2: Key Parameters in a Scalable Synthesis of a 4-(Difluoromethoxy)proline Derivative acs.orgacs.org

Step Reagents & Conditions Scale Yield Key Considerations
Difluoromethylation (2S,4R)-4-hydroxyproline derivative, FSO₂CF₂CO₂H, CuI, MeCN/DCE 19.94 kg (crude) 50% (after purification) Temperature control is critical. Process requires purification by silica gel chromatography at scale.

This multi-kilogram scale-up demonstrates the feasibility of producing these valuable building blocks. acs.orgacs.org The process development involved optimizing solvent systems to manage exotherms and facilitate product isolation. A significant achievement was the identification of a crystalline hydrochloride salt downstream in the synthesis, which served as an effective purification point, circumventing the need for large-scale chromatography of the final intermediate. acs.org This approach, starting from a chiral hydroxyproline derivative and employing a robust difluoromethylation protocol, represents a state-of-the-art method for the large-scale production of this compound analogs for research and development. thieme-connect.comacs.orgacs.org

Stereochemical Aspects and Conformational Analysis of 3 Difluoromethoxy Pyrrolidine Derivatives

Impact of Pyrrolidine (B122466) Ring Non-Planarity on Conformational Space: Pseudorotation

The five-membered pyrrolidine ring is not planar; it adopts puckered conformations to alleviate torsional strain. nih.govresearchgate.net This non-planarity is a key feature that provides increased three-dimensional (3D) coverage, a desirable trait for exploring pharmacophore space in drug design. nih.govresearchgate.netnih.gov The conformational flexibility of the pyrrolidine ring is characterized by a phenomenon known as pseudorotation, which describes the continuous interconversion between various envelope and twist forms. nih.gov

The pyrrolidine ring typically exists in two main low-energy conformations: the envelope (C_s symmetry), where one atom is out of the plane of the other four, and the twist (C_2 symmetry), where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. beilstein-journals.orgnih.gov The interconversion between these puckered conformations occurs with a relatively low energy barrier. nih.gov For the parent pyrrolidine molecule, the equatorial conformer is slightly more stable than the axial conformer. nih.gov

The position and nature of substituents on the ring significantly influence the conformational equilibrium, affecting the puckering of the ring. nih.gov In the case of 3-(Difluoromethoxy)pyrrolidine, the difluoromethoxy group at the C3 position will dictate the preferred puckering of the ring. Inductive and stereoelectronic factors introduced by the substituent can lock the ring into specific, energetically favorable conformations. nih.gov This conformational control is crucial as it determines the spatial orientation of substituents, which in turn affects the molecule's ability to interact with biological targets. nih.govresearchgate.netnih.gov The selective fluorination of the pyrrolidine ring is a known strategy to induce significant conformational changes that impact the structure and biological roles of molecules. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Conformational Aspect Description Significance in this compound
Ring Pucker The deviation of the pyrrolidine ring from a planar structure, adopting envelope or twist conformations. beilstein-journals.orgnih.govThe difluoromethoxy group at C3 influences the preferred pucker (e.g., C3-endo vs. C3-exo), affecting the overall molecular shape.
Pseudorotation A continuous, low-energy interconversion between the various puckered conformations of the five-membered ring. nih.govnih.govAllows the molecule to dynamically explore different conformational spaces, but the substituent biases the equilibrium towards specific conformers.
Conformational Control The ability of substituents to "lock" the ring into a preferred conformation through steric and electronic effects. nih.govThe electronic properties and steric bulk of the difluoromethoxy group stabilize certain ring conformations, which is critical for designing molecules with specific 3D structures for receptor binding.

Stereogenicity of Carbon Centers in the Pyrrolidine Ring and its Implications for Molecular Design

A significant feature of the pyrrolidine scaffold is the inherent stereogenicity of its carbon atoms. nih.govresearchgate.netnih.gov A substituted pyrrolidine ring can contain up to four stereogenic centers, potentially leading to a large number of stereoisomers. nih.gov In the case of this compound, the carbon atom at the 3-position (C3) is a stereogenic center, giving rise to two enantiomers: (R)-3-(Difluoromethoxy)pyrrolidine and (S)-3-(Difluoromethoxy)pyrrolidine.

The presence of these stereocenters is of paramount importance in medicinal chemistry and molecular design. mappingignorance.org Different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and metabolic profiles. researchgate.netmappingignorance.org This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. nih.govresearchgate.net

Therefore, controlling the stereochemistry of the pyrrolidine ring is a critical aspect of drug design. mappingignorance.org The spatial orientation of the difluoromethoxy group—whether it projects above or below the ring—will fundamentally alter the molecule's three-dimensional shape and its ability to fit into a specific binding pocket. The design and synthesis of a single, desired stereoisomer is often a key objective to maximize therapeutic efficacy and minimize potential off-target effects. mappingignorance.orgmdpi.com The synthesis of pyrrolidine derivatives frequently employs chiral building blocks, such as proline or hydroxyproline, to ensure the production of optically pure compounds. mdpi.com

Stereochemical Feature Implication for Molecular Design
C3 Stereocenter Leads to the existence of (R) and (S) enantiomers for this compound.
Multiple Stereocenters Additional substituents on the ring can create diastereomers.
Chiral Recognition Biological targets (enzymes, receptors) are chiral and interact stereoselectively. nih.govresearchgate.net

Conformational Behavior of the Difluoromethoxy Group and its Influence on Molecular Properties

The difluoromethoxy (OCF₂H) group is a valuable substituent in medicinal chemistry due to its unique electronic properties and conformational behavior, which can significantly modulate the characteristics of a parent molecule. nih.gov

Property of Difluoromethoxy Group Influence on Molecular Properties of this compound
Hydrogen Bond Donor The C-H bond in the OCF₂H group can participate in hydrogen bonding. nih.gov
Dynamic Lipophilicity Lipophilicity can be altered by rotation around the O-CF₂H bond. nih.gov
Rotational Freedom The group can rotate around the C3-O bond.
High Electronegativity The fluorine atoms are highly electron-withdrawing. nih.gov

Chiral Resolution and Enantiomeric Purity in this compound Synthesis

Given the critical role of stereochemistry in biological activity, obtaining enantiomerically pure this compound is essential for its development as a potential therapeutic agent. mappingignorance.org The synthesis of a specific enantiomer can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric synthesis aims to create the desired enantiomer directly. This often involves the use of chiral starting materials, such as (S)- or (R)-proline and 4-hydroxyproline, which provide a pre-existing stereocenter that guides the stereochemical outcome of subsequent reactions. mdpi.com Another powerful method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which can construct the pyrrolidine ring while setting multiple stereocenters with high enantioselectivity. mappingignorance.org

Alternatively, if a racemic mixture of (R)- and (S)-3-(Difluoromethoxy)pyrrolidine is synthesized, the enantiomers must be separated through a process called chiral resolution. Common laboratory and industrial techniques for chiral resolution include:

Chiral Chromatography: This is a widely used method involving a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP). mdpi.com The different interactions between the two enantiomers and the chiral selector in the column cause them to travel at different rates, allowing for their separation. nih.gov

Diastereomeric Salt Formation: This classical method involves reacting the racemic pyrrolidine (which is a base) with a single enantiomer of a chiral acid. This reaction forms two diastereomeric salts, which have different physical properties (e.g., solubility) and can often be separated by crystallization.

Ensuring high enantiomeric purity is a crucial quality control step in the synthesis of chiral molecules for pharmaceutical use.

Method Description
Asymmetric Synthesis Directly synthesizes a single enantiomer using chiral starting materials (e.g., proline), chiral catalysts, or chiral auxiliaries. mappingignorance.orgmdpi.com
Chiral Resolution Separates a racemic mixture into its individual enantiomers.
Chiral ChromatographyUtilizes a chiral stationary phase (CSP) to physically separate enantiomers based on differential interactions. mdpi.comnih.gov
Diastereomeric Salt FormationConverts the enantiomers into diastereomers by reaction with a chiral resolving agent, allowing separation by physical means like crystallization.

Chemical Reactivity and Mechanistic Investigations of 3 Difluoromethoxy Pyrrolidine

Reaction Pathways Involving the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the 3-(difluoromethoxy)pyrrolidine ring is a secondary amine, which defines its fundamental reactivity as a base and a nucleophile. wikipedia.org Consequently, the most significant reaction pathways involve the functionalization of this nitrogen atom. The nucleophilicity of the pyrrolidine nitrogen makes it a prime site for substitutions, a feature widely exploited in medicinal chemistry, where a vast majority of approved drugs containing this scaffold are substituted at the N-1 position. nih.gov

Key reaction pathways include:

N-Alkylation: The lone pair of electrons on the nitrogen atom can act as a nucleophile to attack alkyl halides or other electrophilic carbon centers, forming a new carbon-nitrogen bond. This is a standard method for introducing alkyl groups onto the pyrrolidine ring. nih.gov The reaction typically proceeds under basic conditions to neutralize the generated acid. fabad.org.tr

N-Acylation: In a similar nucleophilic fashion, the nitrogen can attack the carbonyl carbon of acylating agents such as acid chlorides or anhydrides. This nucleophilic acyl substitution reaction results in the formation of an N-acylpyrrolidine derivative (an amide). This pathway is crucial for creating peptide-like linkages or introducing other functional carbonyl groups. rsc.org

N-Arylation: The nitrogen atom can also participate in coupling reactions, such as the Buchwald-Hartwig amination, to form N-arylpyrrolidines.

Reductive Amination: The secondary amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ to yield a more complex N-substituted pyrrolidine.

These transformations are fundamental to the derivatization of the this compound scaffold, allowing for its incorporation into larger, more complex molecular architectures.

Reactivity Profile of the Difluoromethoxy Substituent

The difluoromethoxy group (–OCHF₂) is a key structural motif in medicinal chemistry, valued for its unique electronic properties and metabolic stability. nih.gov Unlike many other functional groups, the difluoromethoxy substituent on the pyrrolidine ring is generally considered to be chemically robust and stable under a variety of reaction conditions.

However, its reactivity profile is not entirely inert. The C-F bonds are strong, and the group is resistant to many transformations, but the C-O bond can be susceptible to cleavage under harsh acidic or basic conditions, particularly with heating, which can lead to hydrolysis. researchgate.net The difluoromethyl group (CF₂H) can act as a lipophilic hydrogen bond donor, which can influence intermolecular interactions and binding affinities. nih.gov While direct chemical transformations of the difluoromethoxy group itself are not common synthetic strategies, its powerful electronic influence is a more significant aspect of its chemical profile. Studies on aromatic compounds have shown that the CF₂OCH₃ group acts as a moderate electron acceptor through both inductive and resonance pathways, a property that is expected to be similar for the –OCHF₂ group. nbuv.gov.uanuph.edu.ua

Influence of Fluorine on Electron Density, Basicity, and Reactivity of the Pyrrolidine System

The incorporation of fluorine atoms into the 3-position substituent has a profound impact on the electronic properties of the entire pyrrolidine system. beilstein-journals.org The high electronegativity of the two fluorine atoms in the difluoromethoxy group creates a strong electron-withdrawing inductive effect (-I effect). nih.gov

This inductive effect has several key consequences:

Electron Density: The fluorine atoms pull electron density away from the rest of the molecule, including the pyrrolidine ring and, importantly, the nitrogen atom.

Basicity: The reduction in electron density at the nitrogen atom makes its lone pair of electrons less available to accept a proton. Consequently, this compound is expected to be a weaker base than unsubstituted pyrrolidine. The basicity of amines is a critical factor in their reactivity and physiological behavior. nih.gov While specific pKa data for this compound is not readily available, a comparison with other fluorinated pyrrolidines illustrates this trend. For instance, the introduction of a trifluoromethyl group, another potent electron-withdrawing substituent, significantly lowers the basicity of the pyrrolidine nitrogen. nih.gov

Reactivity: The diminished electron density and basicity also translate to reduced nucleophilicity of the nitrogen atom. While still reactive, it is less so than its non-fluorinated counterpart. This can affect the kinetics of reactions like N-alkylation and N-acylation, potentially requiring more forcing conditions to achieve similar conversion rates.

The table below provides a comparative view of the basicity of pyrrolidine and a fluorinated analogue, highlighting the electronic influence of fluorine substituents.

Compound NameStructurepKₐH (in Acetonitrile)Key FeatureReference
PyrrolidineC₄H₉N19.56Unsubstituted secondary amine nih.gov
2-(Trifluoromethyl)pyrrolidineC₅H₈F₃N12.6Strongly electron-withdrawing CF₃ group at C-2 nih.gov

Note: pKₐH refers to the pKₐ of the conjugate acid. A lower pKₐH value indicates a weaker base.

Proposed Reaction Mechanisms for Key Synthetic Transformations and Derivatization Reactions

The derivatization of this compound primarily occurs at the nitrogen atom. The mechanisms for these transformations are well-established for secondary amines.

Proposed Mechanism for N-Alkylation: N-alkylation with an alkyl halide (R-X) typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Nucleophilic Attack: The lone pair of electrons on the pyrrolidine nitrogen atom attacks the electrophilic carbon of the alkyl halide.

Transition State: A transition state is formed where a partial bond exists between the nitrogen and the carbon, while the carbon-halogen bond is partially broken.

Displacement and Deprotonation: The halide ion leaves as the new C-N bond fully forms, resulting in a protonated N-alkylpyrrolidinium salt. A base present in the reaction mixture then deprotonates the nitrogen to yield the final, neutral N-alkylated product.

Proposed Mechanism for N-Acylation: N-acylation with an acyl chloride (R-COCl) follows the nucleophilic acyl substitution pathway.

Nucleophilic Attack: The nitrogen atom's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, breaking the C=O π-bond and forming a tetrahedral intermediate.

Chloride Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion as a good leaving group.

Deprotonation: A base (which can be another molecule of the pyrrolidine starting material or an added non-nucleophilic base) removes the proton from the nitrogen to give the neutral N-acyl product (an amide).

The synthesis of the pyrrolidine ring itself can be achieved through various methods, including copper-catalyzed intramolecular C-H amination, where mechanistic studies suggest the involvement of different copper oxidation states and potential Cu-F bond formation when using fluorinated substrates. nih.gov The introduction of the difluoromethoxy group often occurs via difluoromethylation of a precursor containing a hydroxyl group, such as a protected 3-hydroxypyrrolidine. researchgate.net

Role As a Molecular Scaffold in Advanced Chemical Research and Drug Discovery Principles

The 3-(Difluoromethoxy)pyrrolidine Moiety as a Versatile Building Block for Complex Chemical Entities

The this compound scaffold has emerged as a highly valuable and versatile building block in the synthesis of complex chemical structures, particularly within the field of medicinal chemistry. thieme-connect.comresearchgate.net The pyrrolidine (B122466) core itself is a privileged structure, appearing in numerous natural products and FDA-approved drugs, prized for its ability to introduce three-dimensional character into otherwise flat molecules. researchgate.netnih.gov The addition of the difluoromethoxy (-OCF2H) group at the 3-position further enhances its utility by introducing unique electronic and conformational properties. thieme-connect.com

Researchers leverage this building block for several key reasons:

Introduction of 3D-Character : Saturated scaffolds like pyrrolidine provide superior three-dimensional coverage compared to planar aromatic rings, a desirable trait for improving target binding and selectivity. nih.govnih.gov The defined stereochemistry of substituted pyrrolidines, such as (S)-3-(difluoromethoxy)pyrrolidine, allows for precise spatial orientation of functional groups, which is critical for interacting with chiral biological targets like proteins and enzymes. nih.gov

Synthetic Tractability : The this compound moiety can be synthesized on a multi-gram scale from commercially available amino alcohols, making it an accessible component for larger-scale drug development campaigns. thieme-connect.com Its structure allows for functionalization at the nitrogen atom, enabling the facile construction of diverse molecular libraries for screening and optimization.

Modulation of Physicochemical Properties : The difluoromethoxy group is strategically employed to modulate key drug-like properties. Its incorporation can significantly impact a molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability, allowing chemists to overcome common challenges in drug discovery such as poor permeability or rapid metabolic breakdown. nih.govh1.co

The synthesis of complex molecules often involves the coupling of the this compound core with other pharmacophoric elements. This modular approach enables the systematic exploration of structure-activity relationships, where the pyrrolidine serves as a central scaffold to orient substituents in a defined three-dimensional arrangement. nih.gov

Strategic Bioisosteric Replacement with the Difluoromethoxy Group in Pyrrolidine Derivatives

Bioisosterism, the strategy of replacing one functional group with another that retains similar chemical and physical characteristics, is a cornerstone of modern drug design. princeton.edubaranlab.org This approach is used to enhance a molecule's potency, selectivity, or pharmacokinetic profile. princeton.edu The difluoromethoxy group (-OCF2H) is increasingly recognized as a valuable bioisostere, particularly as a substitute for common polar functional groups. acs.orgresearchgate.net

The difluoromethyl group, and by extension the difluoromethoxy group, is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. h1.coacs.org This mimicry is rooted in its ability to act as a hydrogen bond donor, a critical interaction for molecular recognition at biological targets. semanticscholar.org The C-H bond in the -OCF2H group is polarized by the two highly electronegative fluorine atoms, imparting a partial positive charge on the hydrogen atom and enabling it to participate in hydrogen bonding. beilstein-journals.orgchemistryviews.org

While it can replicate the hydrogen bond donating function of these groups, it does so with distinct physicochemical properties. Unlike the hydroxyl group, which is highly polar and a strong hydrogen bond donor, the difluoromethoxy group is considered a "lipophilic hydrogen bond donor". h1.coacs.org This allows it to engage in similar binding interactions while simultaneously increasing the lipophilicity of the molecule, a feature that can enhance membrane permeability and reduce metabolic susceptibility. acs.orgnih.gov

Table 1: Bioisosteric Mimicry by the Difluoromethoxy Group

Functional GroupProperty Mimicked by -OCF2HKey Difference
Hydroxyl (-OH)Hydrogen Bond Donor-OCF2H is more lipophilic and a weaker H-bond donor.
Thiol (-SH)Hydrogen Bond Donor-OCF2H has a comparable H-bond donor strength. acs.orgsemanticscholar.org
Amine (-NH2)Hydrogen Bond Donor-OCF2H has a comparable H-bond donor strength. acs.orgsemanticscholar.org

The difluoromethoxy group acts as a unique modulator of hydrogen bonding. The C-H bond within this moiety can function as a hydrogen bond donor, with a strength that is comparable to that of thiophenols and anilines, although it is generally weaker than conventional donors like hydroxyl or amide N-H groups. acs.orgsemanticscholar.orgbeilstein-journals.org Quantum mechanical calculations have estimated the binding energy of a CF2H···O hydrogen bond to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.org

Studies using Abraham's solute ¹H NMR analysis determined the hydrogen bond acidity parameter (A) for a series of difluoromethyl compounds to be between 0.085 and 0.126. h1.coacs.orgnih.gov This confirms its capacity as a hydrogen bond donor. By incorporating the this compound scaffold, medicinal chemists can introduce a hydrogen bond donor group into a specific location of a molecule while avoiding the high polarity and potential metabolic liabilities associated with a hydroxyl group. h1.co The functional group possesses a hydrogen atom that can form an additional hydrogen bond within a binding site, contributing to its distinct properties. thieme-connect.com

The difluoromethoxy group has a profound and nuanced influence on molecular lipophilicity and polarity. While fluorine is the most electronegative element, its introduction does not always decrease lipophilicity (increase polarity). The difluoromethyl group is generally considered to enhance lipophilicity. acs.orgnih.gov Experimental studies on the exchange of a methyl group (-CH3) for a difluoromethyl group (-CF2H) showed that the change in the logarithm of the partition coefficient (ΔlogP) ranged from -0.1 to +0.4, indicating a variable but generally lipophilicity-enhancing effect. h1.coacs.orgnih.gov

The difluoromethoxy group is of particular interest because its polarity is highly dependent on its conformation. chimia.chchimia.ch It can interconvert between a highly lipophilic conformation and a more polar one. chimia.chchimia.ch This dynamic nature allows the group to act as an "environmental adaptor," adjusting its polarity to suit its molecular surroundings, which can be advantageous for molecules that need to traverse both aqueous and lipid environments, such as crossing cell membranes to reach an intracellular target. chimia.chchimia.ch By incorporating this group into the pyrrolidine scaffold, designers can impart this adaptable polarity to the resulting molecules.

Table 2: Physicochemical Properties Associated with the Difluoromethoxy Group

PropertyObservationReference
Hydrogen Bond Acidity (A)0.085–0.126 h1.coacs.orgnih.gov
Lipophilicity Change (ΔlogP vs. -CH3)-0.1 to +0.4 h1.coacs.orgnih.gov
Polarity ProfileConformation-dependent; can switch between lipophilic and polar states. chimia.chchimia.ch

Design Principles for Novel Molecular Architectures Incorporating the this compound Scaffold

The design of new molecules using the this compound scaffold is guided by several key principles aimed at optimizing drug-like properties and biological activity.

Scaffold-Based Design and Vectorial Growth : The this compound core serves as a rigid, three-dimensional scaffold. New architectures are designed by attaching different functional groups or larger molecular fragments to the pyrrolidine nitrogen. This "vectorial growth" approach allows chemists to systematically probe the chemical space around the core to identify optimal interactions with a biological target. The non-planar nature of the pyrrolidine ring ensures that these appended groups are projected into a well-defined region of 3D space. nih.gov

Exploiting 'Lipophilic Hydrogen Bonds' : A primary design consideration is the strategic placement of the difluoromethoxy group to act as a hydrogen bond donor. It can be positioned to interact with a specific hydrogen bond acceptor (like an oxygen or nitrogen atom) in a protein's binding site. This allows for the creation of potent and selective inhibitors while maintaining or even improving properties like cell permeability due to the group's lipophilic character. h1.co

Stereochemical Control : The chirality of the this compound scaffold is a critical design element. Synthesizing enantiomerically pure compounds (e.g., either the (R) or (S) enantiomer) is essential, as different stereoisomers can have vastly different biological activities and binding modes. nih.govnih.gov Design strategies often involve asymmetric synthesis to ensure the final molecule has the precise three-dimensional arrangement required for optimal target engagement. nih.gov

Modulating Polarity for Pharmacokinetics : The adaptable polarity of the difluoromethoxy group is a key design feature. chimia.chchimia.ch Chemists can design molecules where this group is intended to facilitate passage through lipid membranes in its lipophilic conformation before potentially adopting a more polar conformation upon binding to a target. This principle is used to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Structure-Activity Relationship (SAR) Concepts for this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. For derivatives of this compound, SAR exploration focuses on modifications to different parts of the molecule to enhance potency and selectivity. nih.govnih.gov

Substitution on the Pyrrolidine Nitrogen : The most common point of modification is the nitrogen atom of the pyrrolidine ring. SAR studies typically involve synthesizing a library of compounds where various alkyl, aryl, acyl, or heterocyclic groups are attached to this nitrogen. The goal is to identify substituents that form favorable interactions (e.g., hydrophobic, electrostatic, or hydrogen bonding) with the target protein. The size, shape, and electronic properties of these substituents are systematically varied to build a comprehensive SAR model. nih.gov

Stereochemistry and Activity : SAR studies for these derivatives must consider stereochemistry. Often, one enantiomer is significantly more active than the other. For example, the (R)- versus the (S)-enantiomer at the 3-position of the pyrrolidine ring can lead to dramatic differences in binding affinity. This highlights the importance of the precise 3D orientation of the difluoromethoxy group for optimal interaction with the biological target. nih.gov

These SAR studies are often guided by computational modeling techniques, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, which can help rationalize the observed activity trends and predict the potency of newly designed compounds. mdpi.commdpi.com

Advanced Spectroscopic and Spectrometric Characterization of 3 Difluoromethoxy Pyrrolidine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3-(Difluoromethoxy)pyrrolidine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the pyrrolidine (B122466) ring, the N-H proton, and the unique proton of the difluoromethoxy group.

The most characteristic signal is that of the methoxy (B1213986) proton (-OCHF₂), which is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms (a ²JHF coupling). The protons on the pyrrolidine ring (CH₂) and the methine proton at the point of substitution (C3-H) will appear as complex multiplets in the aliphatic region. The amine proton (N-H) typically presents as a broad singlet, the chemical shift of which can be solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-OCHF₂ 6.0 - 6.5 Triplet (t) ²JHF ≈ 74-76
C3-H 4.2 - 4.5 Multiplet (m) -
C2-H₂, C5-H₂ 2.9 - 3.4 Multiplet (m) -
C4-H₂ 1.9 - 2.3 Multiplet (m) -

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic surroundings. In the proton-decoupled spectrum of this compound, five distinct signals are expected.

The carbon of the difluoromethoxy group (-OCHF₂) is highly characteristic, appearing significantly downfield as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The C3 carbon, being attached to the electronegative oxygen atom, will also be shifted downfield relative to the other ring carbons. The remaining carbons of the pyrrolidine ring (C2, C4, C5) will resonate at typical aliphatic chemical shifts. oregonstate.educhemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz)
-OCHF₂ 115 - 120 Triplet (t) ¹JCF ≈ 240-250
C3 75 - 80 Singlet (s) -
C2, C5 45 - 55 Singlet (s) -

¹⁹F NMR is a highly sensitive technique used specifically to characterize the fluorine atoms within a molecule. rsc.orgrsc.org Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides clear and unambiguous signals. nih.govnih.gov

For this compound, the two fluorine atoms of the -OCHF₂ group are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal will be split into a doublet by the single, geminal proton (H-C-F₂), a coupling known as ²JFH. rsc.org This provides direct confirmation of the -OCHF₂ moiety.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm, referenced to CFCl₃) Predicted Multiplicity Predicted Coupling Constant (J, Hz)

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons on the pyrrolidine ring, establishing the H2-H3-H4-H5 spin system and confirming the ring structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry, though for the parent compound this compound, it would primarily confirm the spatial proximity of protons on the five-membered ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C). youtube.com It would be used to definitively assign each proton signal to its corresponding carbon atom in the pyrrolidine ring and, crucially, to correlate the methoxy proton signal with the -OCHF₂ carbon signal. epfl.ch

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is arguably the most critical 2D experiment for confirming the substitution pattern. A key correlation would be expected between the proton of the -OCHF₂ group and the C3 carbon of the pyrrolidine ring. Conversely, a correlation between the H3 proton and the carbon of the -OCHF₂ group would provide unequivocal proof that the difluoromethoxy group is attached at the C3 position.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Formula Determination

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

For this compound (C₅H₉F₂NO), the nominal molecular weight is 137.13 g/mol . In a typical mass spectrum, particularly with soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 138. The fragmentation pattern can provide further structural information. Common fragmentation pathways for pyrrolidine derivatives include cleavage of the ring or loss of substituents. wvu.eduresearchgate.net A likely fragmentation would involve the loss of the difluoromethoxy group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. core.ac.uknih.gov This technique can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity.

Table 4: Predicted MS and HRMS Data for this compound

Parameter Predicted Value
Molecular Formula C₅H₉F₂NO
Nominal Mass 137
[M+H]⁺ (Nominal) 138

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective method for identifying the functional groups present. rsc.org

The IR spectrum of this compound is expected to display several characteristic absorption bands. The N-H stretching vibration of the secondary amine will appear in the region of 3300-3400 cm⁻¹. dtic.milresearchgate.net Aliphatic C-H stretching vibrations will be observed between 2850 and 3000 cm⁻¹. vscht.cz The most diagnostic bands for this molecule, apart from the amine and alkyl groups, are the C-O (ether) and C-F stretches. The C-O stretch typically appears in the 1050-1150 cm⁻¹ region, while C-F stretches give rise to very strong, characteristic absorptions in the 1000-1200 cm⁻¹ range. libretexts.orgrjpn.org These two absorptions may overlap, resulting in a strong, complex band in this region of the spectrum.

Table 5: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
N-H (Secondary Amine) Stretch 3300 - 3400 Medium-Weak
C-H (Aliphatic) Stretch 2850 - 3000 Medium-Strong
C-F Stretch 1000 - 1200 Strong

Table of Compounds

Compound Name
This compound
Carbon Tetrachloride
Chloroform
Tetramethylsilane

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and conformational arrangements. thieme-connect.de This method is particularly crucial for molecules with stereogenic centers, as it allows for the assignment of the absolute configuration of a chiral molecule, a critical aspect in medicinal and materials chemistry. soton.ac.ukspringernature.com

The determination of absolute configuration via X-ray diffraction relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When the X-ray radiation frequency is near the absorption edge of an atom in the crystal, a phase shift occurs during scattering. This effect leads to small, measurable differences in the intensities of diffraction patterns for reflections that are related by inversion symmetry (Bijvoet pairs). researchgate.net For an enantiomerically pure sample crystallized in a non-centrosymmetric space group, the analysis of these intensity differences enables the correct assignment of the (R) or (S) configuration at the chiral center(s). soton.ac.uk The Flack parameter is a key value refined during the structure solution that indicates whether the determined absolute structure is correct. researchgate.netnih.gov

While a powerful tool, the primary prerequisite for X-ray crystallographic analysis is the availability of a high-quality single crystal of suitable size and diffraction quality. thieme-connect.de For a compound like this compound, which may be a liquid or a low-melting solid at ambient temperatures, obtaining such a crystal can be challenging. Often, derivatization to a salt, such as a hydrochloride or tartrate, is employed to induce crystallization and introduce heavier atoms that can enhance the anomalous scattering effect, thereby increasing the confidence in the absolute stereochemical assignment. researchgate.net

Although specific crystallographic data for the parent compound this compound is not widely reported in the surveyed literature, the analysis of a suitable crystalline derivative would yield a detailed solid-state structural model. This would confirm the pyrrolidine ring conformation (e.g., envelope or twist) and the precise spatial orientation of the difluoromethoxy group relative to the ring, providing invaluable data for molecular modeling and structure-activity relationship studies.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample. This method serves as a crucial quality control step to validate the empirical formula of a synthesized compound, thereby confirming its elemental composition and purity. acs.org

For this compound, the molecular formula is established as C₅H₉F₂NO. achemblock.combldpharm.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), fluorine (18.998 u), nitrogen (14.007 u), and oxygen (15.999 u). The total molecular weight of the compound is 137.13 g/mol . achemblock.combldpharm.com

The expected theoretical percentages are compared against the values obtained from the experimental analysis of a purified sample. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the correctness of the assigned molecular formula and the absence of significant impurities.

Below is a table summarizing the theoretical elemental composition of this compound.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.011560.05543.79%
HydrogenH1.00899.0726.62%
FluorineF18.998237.99627.71%
NitrogenN14.007114.00710.21%
OxygenO15.999115.99911.67%
Total 137.129 100.00%

Computational Chemistry and Molecular Modeling Studies of 3 Difluoromethoxy Pyrrolidine

Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity, and Conformation Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for predicting the fundamental properties of molecules. For a compound like 3-(Difluoromethoxy)pyrrolidine, DFT could be employed to optimize its three-dimensional geometry, providing data on bond lengths, bond angles, and dihedral angles. Such calculations would also elucidate its electronic structure, including the distribution of electron density and the molecular dipole moment.

Furthermore, DFT is instrumental in predicting the relative energies of different conformations of the pyrrolidine (B122466) ring, which typically adopts envelope or twisted conformations. The presence of the difluoromethoxy substituent at the 3-position would significantly influence the conformational preference. Reactivity descriptors, such as ionization potential and electron affinity, could also be calculated to predict how the molecule might behave in chemical reactions. However, at present, no specific DFT data sets for this compound are available in the public domain.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of a molecule over time, providing insights that are complementary to static quantum chemical calculations. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent like water, and calculating the forces between atoms to model their motion.

This approach would allow for a detailed analysis of the pyrrolidine ring's flexibility and the rotational freedom of the difluoromethoxy group. The simulations could identify the most stable conformations and the energy barriers between them. Additionally, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding between the pyrrolidine's amine group and solvent molecules. Currently, there are no published MD simulation studies specifically for this compound.

Molecular Docking Studies for Predictive Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule like this compound might interact with a biological target, such as a protein's active site.

A typical molecular docking study would involve a three-dimensional structure of a target protein and the use of a docking algorithm to fit this compound into the binding site in various orientations and conformations. A scoring function would then be used to estimate the binding affinity for each pose. While many studies have performed molecular docking on various pyrrolidine derivatives as potential enzyme inhibitors, no such studies have been specifically reported for this compound.

Prediction of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

The analysis of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. For this compound, an MEP map would likely show negative potential around the fluorine and oxygen atoms and the nitrogen atom, indicating regions susceptible to electrophilic attack. While these analyses are standard in computational chemistry, specific HOMO, LUMO, and MEP data for this compound have not been published.

Application of Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density to define chemical bonds and atomic interactions. QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions, such as hydrogen bonds.

Reduced Density Gradient (RDG) analysis is another technique used to visualize and characterize non-covalent interactions. An RDG analysis of this compound could reveal intramolecular hydrogen bonds or steric repulsions that influence its conformational preferences. These advanced computational analyses provide deep insights into molecular structure and bonding, but they have not yet been applied to this compound in any published research.

Q & A

Q. How can synthetic routes for 3-(Difluoromethoxy)pyrrolidine be designed, and what key steps require optimization?

To synthesize this compound, start by identifying precursor molecules with pyrrolidine and difluoromethoxy groups. A common approach involves functionalizing pyrrolidine at the 3-position via nucleophilic substitution or coupling reactions. For example, the synthesis of related pyrrolidine derivatives (e.g., 3-benzoyl-5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine) involves multi-step protocols using reagents like hexamine, NaH, and Pd(PPh₃)₄ for cross-coupling (Scheme 2, ). Key optimizations include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.
  • Temperature control : High temperatures (e.g., 105°C) may enhance reaction rates but risk side reactions.
  • Purification : Column chromatography or recrystallization ensures high purity.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Structural validation requires a combination of:

  • NMR spectroscopy : ¹⁹F NMR confirms the presence of difluoromethoxy groups (δ ~ -80 to -90 ppm for CF₂), while ¹H/¹³C NMR identifies pyrrolidine ring protons and carbons.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₅H₉F₂NO has a theoretical mass of 137.07 g/mol).
  • Infrared (IR) spectroscopy : Stretching frequencies for C-F bonds (~1100–1250 cm⁻¹) and ether linkages (~1000–1300 cm⁻¹) are critical .

Q. How can logP and solubility be experimentally determined for this compound?

  • logP (Partition coefficient) : Use reversed-phase HPLC with a calibrated C18 column and reference standards. The retention time correlates with hydrophobicity .
  • Solubility : Perform shake-flask experiments in buffered solutions (pH 1–7.4) at 25°C. Quantify dissolved compound via UV-Vis spectroscopy or LC-MS .

Advanced Research Questions

Q. How can this compound derivatives be evaluated as PCSK9 inhibitors in drug discovery?

In the context of PCSK9 inhibition (as seen in patent WO 2020/150473), design assays to:

  • Measure binding affinity : Use surface plasmon resonance (SPR) or fluorescence polarization to assess compound-PCSK9 interactions.
  • Test cellular activity : Perform LDL uptake assays in HepG2 cells transfected with PCSK9.
  • Optimize pharmacokinetics : Evaluate metabolic stability in liver microsomes and plasma protein binding .

Q. What strategies resolve contradictions in reported synthetic yields of this compound analogs?

Discrepancies in yields may arise from:

  • Reagent purity : Impurities in starting materials (e.g., 2,3-difluorobenzaldehyde) reduce efficiency (Table 12, ).
  • Catalyst lot variability : Test different batches of Pd catalysts (e.g., Pd(PPh₃)₄) for consistent performance.
  • Reaction monitoring : Use in-situ techniques like FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. How do structural modifications (e.g., fluorination position) impact the metabolic stability of pyrrolidine derivatives?

To enhance metabolic stability:

  • Fluorine substitution : Difluoromethoxy groups at the 3-position (vs. 2- or 4-) reduce cytochrome P450-mediated oxidation due to steric and electronic effects.
  • Ring saturation : Pyrrolidine’s saturated backbone resists oxidative degradation compared to aromatic analogs.
  • In vitro assays : Compare half-life (t₁/₂) in human liver microsomes for derivatives with varying substituents .

Q. What computational methods predict the bioactivity of this compound in complex biological systems?

  • Molecular docking : Simulate interactions with PCSK9 (PDB ID: 2QTW) using AutoDock Vina to prioritize high-affinity candidates.
  • QSAR modeling : Train models on datasets of pyrrolidine derivatives with known IC₅₀ values to correlate structural features (e.g., electronegativity, steric bulk) with activity .

Notes on Data Interpretation

  • Contradictory results : Cross-validate findings using orthogonal methods (e.g., SPR vs. ITC for binding assays).
  • Structural analogs : Reference compounds like 3-(trifluoromethoxy)pyrrolidine (CAS 1208080-75-4) provide benchmarks for physicochemical comparisons .

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